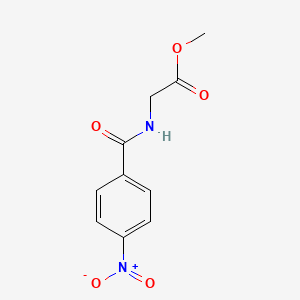
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile, also known as BPTES, is a small molecule inhibitor that selectively targets the glutaminase enzyme. This enzyme plays a crucial role in cancer cell metabolism, making BPTES a potential anti-cancer drug.
作用機序
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile selectively binds to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in glutamate production and a subsequent decrease in cancer cell proliferation. 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to be highly selective for glutaminase and does not inhibit other enzymes in the glutamine metabolic pathway.
Biochemical and Physiological Effects:
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce tumor growth in various animal models. 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential adjuvant therapy.
実験室実験の利点と制限
One advantage of using 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile in lab experiments is its selectivity for glutaminase. This allows researchers to specifically target the glutamine metabolic pathway without affecting other metabolic pathways. However, one limitation of using 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile research. One direction is the development of more potent and selective glutaminase inhibitors. Another direction is the investigation of the synergistic effects of 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile with other chemotherapeutic agents. Additionally, 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile could be further studied for its potential use in the treatment of other diseases that involve glutamine metabolism, such as neurodegenerative diseases.
合成法
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile can be synthesized using a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with malononitrile to form 4-bromo-2-methyl-3-oxobutanenitrile. This compound is then reacted with thiosemicarbazide to form 4-bromo-2-methyl-3-oxo-1,2,4-thiadiazolidine-5-carboxylic acid hydrazide. The final step involves the reaction of this compound with 2-cyano-3,5-dichloropyridine to form 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile.
科学的研究の応用
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been extensively studied for its anti-cancer properties. It has been shown to selectively inhibit the glutaminase enzyme, which is overexpressed in many cancer cells. This inhibition leads to a decrease in glutamine metabolism and a subsequent decrease in cancer cell proliferation. 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been tested in various cancer cell lines and has shown promising results in vitro and in vivo.
特性
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)18-13(19)10(11)6-16/h1-4H,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFWIJUSTHHPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=S)NC(=C2C#N)N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5876318.png)
![5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5876324.png)
![N-{3-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetamide](/img/structure/B5876340.png)

![1-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B5876345.png)
![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)



![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)